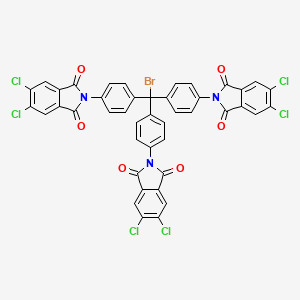

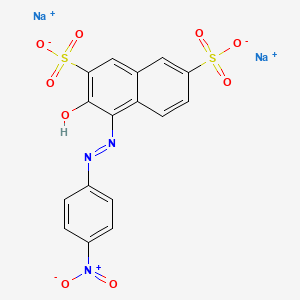

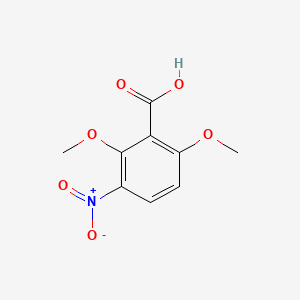

Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate

Overview

Description

Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate is a chemical compound with the molecular formula C32H17CrN6NaO11S . It is also known as disodium [4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)][1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(2-) .

Synthesis Analysis

Azo compounds like Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate are typically prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt .Physical And Chemical Properties Analysis

This compound has a density of 1.496 at 20℃ . It has a very low vapor pressure (0Pa at 20℃) and is slightly soluble in water (2g/L at 20℃) .Scientific Research Applications

Chemical Analysis for Ferric Ion Detection

Beta-NAPHTHOL VIOLET: is utilized in chemical analysis due to its ability to detect ferric ions. When ferric ions are present, they cause the solution of beta-NAPHTHOL VIOLET to turn green, indicating their presence . This application is crucial in various fields such as environmental monitoring, water treatment, and quality control in manufacturing processes.

Antiseptic Properties

This compound exhibits antiseptic properties, making it valuable in the development of products aimed at reducing the risk of infection. It can be incorporated into formulations for sanitizers, wound cleansers, and other healthcare applications where antiseptic qualities are essential .

Azo Dye Synthesis

Beta-NAPHTHOL VIOLET serves as a precursor in the synthesis of certain azo dyes. Azo dyes are widely used for coloring textiles, leather, and food. The compound’s role in dye synthesis is significant due to its stability and the vibrant colors it can produce .

Antioxidants for Rubber

The compound is used in creating antioxidants for rubber. Antioxidants are important in preventing the oxidative degradation of rubber, which can lead to loss of elasticity and strength. This application is vital for the longevity and durability of rubber products .

Multifunctional Material Systems

Research has explored the use of 1-naphthols, including beta-NAPHTHOL VIOLET, in multifunctional material systems (MFMS). These systems aim to provide additional functionalities such as energy accumulation and sensing, beyond the primary mechanical properties .

Biological Staining

In biological experiments, beta-NAPHTHOL VIOLET is used as a dye to help researchers observe and analyze cell structures, track biomolecules, and study tissue pathology. Its ability to bind selectively makes it a powerful tool for visualizing specific components within biological samples .

Anti-Corrosion Materials

Beta-NAPHTHOL VIOLET has potential applications as an anti-corrosion material. Its chemical structure can contribute to the protection of metals from corrosion, which is particularly useful in industrial settings where metal preservation is critical .

Nonlinear Optical (NLO) Devices

The compound’s molecular structure allows it to be used in nonlinear optical devices due to its high stability and polarity. These properties are essential for materials that are used in NLO devices, which have applications in telecommunications and laser technology .

Safety and Hazards

properties

IUPAC Name |

disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O9S2.2Na/c20-16-14(30(26,27)28)8-9-7-12(29(23,24)25)5-6-13(9)15(16)18-17-10-1-3-11(4-2-10)19(21)22;;/h1-8,20H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTDMCWAOBZSJR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate | |

CAS RN |

7143-21-7 | |

| Record name | Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 3-hydroxy-4-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The paper investigates a novel nanomaterial formed through the ionic self-assembly of beta-naphthol violet (Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate) and benzyldimethyldodecylammonium chloride. [] The research focuses on the synthesis, structural characterization, and thin film properties of this material.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

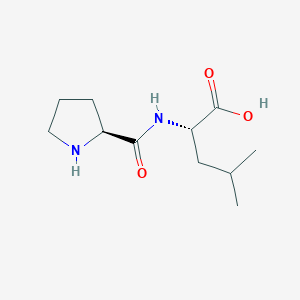

![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)

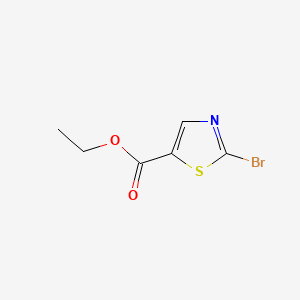

![[4-(methoxycarbamoyl)phenyl]boronic Acid](/img/structure/B1587093.png)